Tetrabenazine - d7

LC-MS/MS Pharmacokinetics Bioanalysis

Tetrabenazine-d7 (TBZ-d7) is the validated deuterated internal standard for LC-MS/MS quantification of tetrabenazine and its active α- and β-dihydrotetrabenazine metabolites. Its +7 Da mass shift ensures co-elution with unlabeled analyte under reverse-phase conditions while providing unambiguous mass resolution for reliable matrix effect correction. Generic substitution with unlabeled tetrabenazine or alternative deuterated analogs (e.g., d6, +6 Da) is analytically invalid and violates FDA/EMA bioanalytical method validation guidelines. Essential for pharmacokinetic studies, bioequivalence trials, therapeutic drug monitoring (TDM), and GMP quality control of tetrabenazine API. ≥98% purity, traceable to USP/EP pharmacopeial standards.

Molecular Formula C19H20D7NO3
Molecular Weight 324.47
Cat. No. B1191943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabenazine - d7
Synonyms(3R,11bR)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-d3-propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one
Molecular FormulaC19H20D7NO3
Molecular Weight324.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabenazine-d7: Deuterated Internal Standard for Precise LC-MS/MS Quantification of Tetrabenazine and Active Metabolites in Pharmacokinetic Studies


Tetrabenazine-d7 (TBZ-d7) is a stable isotopically labeled analog of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine, wherein seven hydrogen atoms are replaced by deuterium [1]. This compound is specifically synthesized as a mass spectrometry (MS) internal standard (IS) for the accurate quantification of tetrabenazine and its active metabolites in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The deuteration at non-exchangeable positions ensures that Tetrabenazine-d7 co-elutes with the analyte under reverse-phase chromatographic conditions while being distinguishable by its mass shift of +7 Da, thereby correcting for matrix effects and ionization variability inherent in bioanalytical workflows .

Why Unlabeled Tetrabenazine or Other Analogs Cannot Substitute for Tetrabenazine-d7 in Validated Bioanalytical Methods


Generic substitution of Tetrabenazine-d7 with unlabeled tetrabenazine or a different deuterated analog is not analytically valid. Unlabeled tetrabenazine cannot serve as an internal standard because it is indistinguishable from the analyte in mass spectrometry, failing to correct for ion suppression or enhancement caused by co-eluting matrix components [1]. Tetrabenazine-d6, while also deuterated, exhibits a different mass shift (+6 Da) and may possess distinct physicochemical properties (e.g., retention time, ionization efficiency) that can lead to quantification inaccuracies when used outside of a method specifically validated for that exact IS . Furthermore, the use of an alternative IS with a different deuteration pattern may not comply with regulatory guidelines (FDA, EMA) requiring method validation with the exact IS to demonstrate precision and accuracy .

Tetrabenazine-d7: Quantifiable Evidence for Differential Selection in LC-MS/MS Bioanalysis


Validated LC-MS/MS Method Performance with Tetrabenazine-d7 as Internal Standard for Human Plasma Pharmacokinetics

In a validated LC-MS/MS method for quantifying tetrabenazine and its active metabolites (α- and β-dihydrotetrabenazine) in human plasma, Tetrabenazine-d7 was used as the internal standard. The method achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL for tetrabenazine and 0.50 ng/mL for the metabolites, with a linear calibration range extending to 5.03 ng/mL for tetrabenazine and 100 ng/mL for metabolites. The use of Tetrabenazine-d7 enabled precise and accurate quantification, with intra- and inter-day precision (%CV) and accuracy (%bias) within FDA acceptance criteria (±15%) across all quality control levels [1].

LC-MS/MS Pharmacokinetics Bioanalysis

Isotopic Purity and Chemical Purity of Tetrabenazine-d7 Compared to Tetrabenazine-d6

Tetrabenazine-d7 is available with a chemical purity of ≥98% by HPLC and an isotopic enrichment of 98 atom% D . In contrast, a commercial source of Tetrabenazine-d6 reports a chemical purity of ≥90% by HPLC . Higher chemical and isotopic purity in Tetrabenazine-d7 minimizes the presence of unlabeled or partially labeled species that could contribute to analytical interference or reduce the accuracy of quantification.

Isotopic Purity Chemical Purity Internal Standard

Stability and Storage Requirements of Tetrabenazine-d7 vs. Tetrabenazine-d6

Tetrabenazine-d7 is typically stored at +4°C for short-term use or -20°C for long-term storage, with vendors citing stability under these conditions . Tetrabenazine-d6, however, is often recommended for storage at -20°C or even -80°C for long-term stability . While both compounds are stable when properly stored, the less stringent storage condition for d7 may reduce logistical burden and cost for laboratories with limited ultra-low temperature freezer capacity.

Stability Storage Internal Standard

Regulatory Compliance and Traceability of Tetrabenazine-d7 Reference Standards

Tetrabenazine-d7 is offered as a fully characterized reference standard compliant with regulatory guidelines (FDA, EMA) and traceable to pharmacopeial standards (USP or EP) . This level of characterization and traceability is essential for method validation and quality control in drug development. In contrast, many deuterated internal standards, including some sources of Tetrabenazine-d6, are provided for research use only without explicit pharmacopeial traceability .

Regulatory Compliance Reference Standard Quality Control

Mass Shift and Potential Interference: Tetrabenazine-d7 (+7 Da) vs. Tetrabenazine-d6 (+6 Da)

Tetrabenazine-d7 provides a mass shift of +7 Da relative to unlabeled tetrabenazine, which is sufficient to avoid isotopic overlap with the analyte's natural abundance M+1, M+2, etc., peaks in MS detection [1]. Tetrabenazine-d6, with a +6 Da shift, may still present a small risk of isotopic cross-talk if the analyte has a significant M+6 isotopic peak, potentially compromising quantification accuracy at low concentrations .

Mass Spectrometry Isotopic Interference Internal Standard

Tetrabenazine-d7: Preferred Application Scenarios in Bioanalytical and Pharmaceutical Workflows


Clinical Pharmacokinetic Studies of Tetrabenazine Formulations

Tetrabenazine-d7 is the internal standard of choice in validated LC-MS/MS methods for quantifying tetrabenazine and its active metabolites (α- and β-dihydrotetrabenazine) in human plasma. Its use enables precise measurement of drug concentrations over time, which is essential for determining pharmacokinetic parameters (Cmax, AUC, t1/2) in clinical trials [1].

Bioequivalence Studies for Generic Tetrabenazine Products

In the development and regulatory approval of generic tetrabenazine formulations, bioequivalence studies require accurate and precise quantification of the drug in biological matrices. Tetrabenazine-d7 serves as a reliable internal standard, meeting FDA and EMA guidelines for method validation and ensuring that the generic product demonstrates equivalent systemic exposure to the reference listed drug [1].

Therapeutic Drug Monitoring (TDM) of Tetrabenazine in Patient Care

For patients receiving tetrabenazine therapy, TDM can help optimize dosing and minimize adverse effects. The high sensitivity and specificity of LC-MS/MS methods employing Tetrabenazine-d7 as IS allow for accurate measurement of trough plasma concentrations, even at sub-ng/mL levels, facilitating personalized dose adjustments [1].

Quality Control and Batch Release Testing of Tetrabenazine Active Pharmaceutical Ingredient (API)

Tetrabenazine-d7 is used as a reference standard in analytical methods for the quality control of tetrabenazine API. Its traceability to pharmacopeial standards (USP/EP) and high purity (≥98%) support accurate assay determination, related substances testing, and stability-indicating method validation, which are critical for GMP manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrabenazine - d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.